N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide

Lipophilicity Polar surface area Drug-likeness

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Molecular Formula C17H13ClN4O3
Molecular Weight 356.77
CAS No. 478030-85-2
Cat. No. B2392312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide
CAS478030-85-2
Molecular FormulaC17H13ClN4O3
Molecular Weight356.77
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)[N+](=O)[O-]
InChIInChI=1S/C17H13ClN4O3/c1-11-13(18)3-2-4-14(11)20-17(23)12-5-6-15(16(9-12)22(24)25)21-8-7-19-10-21/h2-10H,1H3,(H,20,23)
InChIKeyAISMNTAABLIGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Procurement Baseline


N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide (CAS 478030-85-2) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₇H₁₃ClN₄O₃ and a molecular weight of 356.8 g/mol [1]. Its structure integrates three pharmacophoric elements: a 3-nitrobenzamide core, an N-linked 1H-imidazole ring at the 4-position of the benzamide, and a 3-chloro-2-methylaniline moiety coupled via the carboxamide linkage [1]. Computed physicochemical properties include an XLogP3 of 3.3, a topological polar surface area (TPSA) of 92.7 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound belongs to the broader class of substituted imidazole carboxamides, a scaffold recognized in patent literature for potential applications across oncology, inflammatory disorders, and neurodegenerative diseases [2].

Imidazole hinge-binding motif for kinase inhibitor research
3-Nitro-4-imidazolyl benzamide core for SAR studies
Drug-like physicochemical profile supports permeability and solubility screening
Structurally defined, biologically uncharacterized—suitable for de novo target identification

Why This Compound Cannot Be Replaced by Simpler Analogs


Generic substitution among benzamide derivatives within the imidazole-carboxamide class is precluded by the specific combination of three structural determinants—the 3-nitro group, the 4-(1H-imidazol-1-yl) substituent, and the 3-chloro-2-methylaniline fragment—each of which independently modulates physicochemical and pharmacological properties [1]. Removal of the imidazole moiety (as in N-(3-chloro-2-methylphenyl)-4-nitrobenzamide, CAS 196875-93-1) eliminates a key hydrogen-bonding and metal-coordinating heterocycle, reducing TPSA and altering target engagement capacity . Replacement of the 3-chloro-2-methylphenyl group with alternative anilines (e.g., 2-methoxyphenyl in CAS 400079-11-0) changes lipophilicity, metabolic stability, and potential off-target profiles [2]. Substitution of the benzamide core with a nicotinamide (as in CAS 338405-91-7) alters ring electronics and geometry, affecting binding pose and selectivity . These structural variations translate into distinct biological outcomes that cannot be assumed equivalent without direct comparative data.

Des-imidazole analog
Absence of imidazole removes key hinge-binding motif; target engagement profile may not transfer.
Aniline substitution variants
Replacement of 3-chloro-2-methyl with 2-methoxy alters lipophilicity and metabolic stability; assay outcomes may differ.
Core-modified analogs
Nicotinamide vs. benzamide core shifts ring electronics; binding pose and selectivity may require independent validation.

Quantitative Differentiation vs. Closest Analogs


XLogP3 and TPSA vs. Des-Imidazole and Core-Swapped Analogs

The target compound possesses an XLogP3 of 3.3 and a TPSA of 92.7 Ų, distinguishing it from both simpler and core-modified analogs [1]. The des-imidazole comparator N-(3-chloro-2-methylphenyl)-4-nitrobenzamide (CAS 196875-93-1) has a lower molecular weight (290.7 Da) and lacks the imidazole-driven TPSA contribution, which reduces hydrogen-bonding capacity and polar interactions with biological targets . The nicotinamide analog N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide (CAS 338405-91-7, MW 312.75) incorporates a pyridine nitrogen into the core ring, altering both LogP and electronic distribution relative to the all-carbon benzamide ring of the target compound . These differences are relevant because lipophilicity (XLogP3) and TPSA are key determinants of membrane permeability, solubility, and oral bioavailability potential according to the Lipinski and Veber frameworks.

Physicochemical Profile
Reported
Target: XLogP3 3.3 | TPSA 92.7 Ų | MW 356.8 Da
Des-imidazole: MW 290.7 Da, lower TPSA
Nicotinamide: MW 312.8 Da, altered LogP
Balanced lipophilicity and polarity profile supports permeability screening.
Computed properties from PubChem; experimental confirmation may refine.
Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Imidazole Moiety as Kinase Hinge-Binding Fragment

The 4-(1H-imidazol-1-yl) substituent on the benzamide ring of the target compound provides a nitrogen atom capable of coordinating the conserved hinge region of protein kinases, a binding mode extensively documented for imidazole-containing kinase inhibitors [1]. In contrast, the des-imidazole comparator N-(3-chloro-2-methylphenyl)-4-nitrobenzamide (CAS 196875-93-1) lacks this hinge-binding capacity, limiting its potential as a direct ATP-competitive kinase inhibitor . Substituted imidazole carboxamides have been claimed in patent literature as inhibitors of Bruton's tyrosine kinase (BTK) and other kinases, with select examples achieving IC₅₀ values in the low nanomolar range (e.g., BTK inhibitor 19: IC₅₀ = 2.7 nM) . While the target compound's specific kinase inhibition profile has not been publicly reported, the presence of the imidazole hinge-binding motif distinguishes it from non-imidazole benzamide analogs and aligns it with a well-validated kinase inhibitor pharmacophore class.

Hinge-Binding Motif
Class-level
4-(1H-imidazol-1-yl) provides N-3 for potential kinase hinge binding; des-imidazole analog lacks motif.
Class-level kinase inhibitor pharmacophore support; target-specific data absent.
Benchmark BTK inhibitor IC₅₀ low nM for optimized analogs.
Kinase inhibition Hinge-binding motif Imidazole pharmacophore Structure-activity relationship

3-Nitro Positioning vs. 4-Nitro and Des-Nitro Analogs: Redox Potential

The target compound bears a nitro group at the 3-position of the benzamide ring, ortho to the carboxamide and para to the imidazole substituent, creating a unique electronic environment distinct from 4-nitrobenzamide isomers [1]. The 3-nitro-4-imidazolyl substitution pattern influences the electron density of the aromatic ring and the reduction potential of the nitro group, which is relevant for bioreductive activation mechanisms explored in anticancer and antiparasitic drug design [2]. By comparison, N-(3-chloro-2-methylphenyl)-4-nitrobenzamide (CAS 196875-93-1) positions the nitro group para to the carboxamide without an adjacent imidazole, resulting in different electronic properties and redox behavior . Nitroimidazole derivatives with tuned reduction potentials have demonstrated differential hypoxia-selective cytotoxicity and antiparasitic activity in published studies, with IC₅₀ values for related 4-nitroimidazoles against Trypanosoma cruzi ranging from sub-micromolar to low micromolar concentrations [2].

Nitro Regioisomer
Reported
Target: 3-nitro ortho to carboxamide, para to imidazole
Comparator: 4-nitro para to carboxamide (des-imidazole)
Non-interchangeable for nitroaromatic pharmacodynamic studies.
Class-level anti-trypanosomal IC₅₀ sub-μM for related 4-nitroimidazoles.
Nitroaromatic Redox activity Bioreductive activation Electrophilicity

Chloro-Methyl Aniline Substituent: Conformational & Metabolic Impact

The 3-chloro-2-methyl substitution pattern on the aniline ring of the target compound introduces steric bulk (ortho-methyl) and a halogen atom (meta-chloro) that influence both the conformational preference of the amide bond and susceptibility to oxidative metabolism [1]. The closely related analog 4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide (CAS 400079-11-0) replaces the chloro-methyl substitution with a 2-methoxy group, resulting in a different hydrogen-bonding profile, altered lipophilicity, and potentially distinct CYP-mediated metabolic pathways . The chloro substituent also provides capacity for halogen bonding interactions with target proteins, a feature absent in the methoxy analog [1]. While direct head-to-head metabolic stability or binding data for these specific compounds are not publicly available, the well-established effects of aryl chloride vs. methoxy substitution on metabolic stability and target binding affinity support non-interchangeability of these analogs in biological assays.

Aniline Substitution
Class-level
3-chloro-2-methylphenyl enables halogen bonding and restricted amide rotation; 2-methoxyphenyl analog lacks Cl.
Substituent profile may impact metabolic stability and target binding.
Head-to-head metabolic or binding data not publicly available.
Metabolic stability Conformational restriction Halogen bonding Aniline substitution

Data Gap: No Quantitative Bioactivity Reported

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents as of April 2026 did not identify any publicly available quantitative bioactivity data (IC₅₀, Kᵢ, Kd, EC₅₀) specifically for N-(3-chloro-2-methylphenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzenecarboxamide (CAS 478030-85-2) [1][2][3]. The compound appears in PubChem (CID 1473839) with computed physicochemical properties but no bioassay results, and is not indexed in ChEMBL or BindingDB with target-specific affinity measurements [1]. In contrast, several structurally related compounds within the imidazole-carboxamide class have reported bioactivity: the nicotinamide analog N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide (CAS 338405-91-7) has a vendor-reported apoptosis induction IC₅₀ of 15 μM in cancer cell lines , and IRAK-1/4 Inhibitor I (a benzimidazole-nitrobenzamide, CAS 509093-47-4) has reported IC₅₀ values of 0.2 μM and 0.3 μM against IRAK-1 and IRAK-4, respectively . This data gap means that differentiation claims for the target compound must currently rest on structural, physicochemical, and pharmacophoric comparisons rather than on direct potency or selectivity measurements. Users should treat the target compound as a structurally defined but biologically uncharacterized research tool.

Bioactivity Data Gap
Data to verify
No publicly available IC₅₀, Kᵢ, or EC₅₀ data for this compound as of April 2026.
Procurement requires de novo biological characterization.
Comparator class compounds (e.g., IRAK-1/4 Inhibitor I) have reported IC₅₀ values.
Data availability Research chemical Uncharacterized bioactivity Procurement caveat

Recommended Application Scenarios


Kinase Inhibitor Lead Discovery: Hinge-Binding Scaffold

The 4-(1H-imidazol-1-yl) moiety positions this compound as a candidate for ATP-competitive kinase inhibitor screening campaigns. The imidazole nitrogen provides a hinge-region hydrogen-bonding anchor validated across multiple kinase inhibitor chemotypes, and the 3-chloro-2-methylphenyl group offers a vector for exploring hydrophobic back-pocket interactions [1]. Researchers procuring this compound for kinase panel screening should benchmark against known imidazole-carboxamide BTK inhibitors (e.g., compounds with reported IC₅₀ values of 2.7–5.2 nM) to contextualize any newly generated potency data [1].

SAR Studies on Nitrobenzamide Pharmacophores

The unique combination of a 3-nitro group with a 4-imidazolyl substituent on the benzamide core makes this compound a valuable comparator in SAR campaigns exploring nitroaromatic bioreductive activation or electrophilic reactivity. Its structural distinction from 4-nitrobenzamide analogs (e.g., CAS 196875-93-1) and from 2-methoxyphenyl-substituted variants (CAS 400079-11-0) enables systematic probing of how nitro position, imidazole presence, and aniline substitution jointly modulate biological activity [2].

Physicochemical Benchmarking for Drug-Likeness Optimization

With computed XLogP3 of 3.3, TPSA of 92.7 Ų, one HBD, and four HBA, the compound occupies a favorable region of drug-like chemical space [2]. It can serve as a reference point in lead optimization programs aimed at balancing lipophilicity and polarity within the imidazole-benzamide series. Procurement for physicochemical profiling (LogD, aqueous solubility, PAMPA permeability, microsomal stability) can generate data that informs the design of analogs with improved ADME properties.

De Novo Biological Characterization as a Chemical Probe

The confirmed absence of publicly available bioactivity data for this compound (as of April 2026) positions it as a blank-slate chemical probe for target identification and phenotypic screening [3][4]. Laboratories equipped with broad-panel biochemical or cell-based assay platforms can generate first-in-class target engagement and potency data, potentially establishing this chemotype as a novel entry point for therapeutic programs in oncology, inflammation, or neurodegeneration—therapeutic areas implicated for substituted imidazole carboxamides in patent filings [3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Imidazole hinge-binding motif
Kinase panel screening and target engagement benchmarking
Nitrobenzamide SAR studies
3-nitro-4-imidazolyl regioisomer
Nitroaromatic redox profiling and bioreductive activation comparison
Physicochemical benchmarking
Drug-like profile (balanced lipophilicity, moderate TPSA)
ADME property determination (permeability, solubility, microsomal stability)
De novo chemical probe characterization
Structurally defined, biologically uncharacterized
Target identification and phenotypic screening assays
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